molecular formula C13H16ClNO4S B1416638 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride CAS No. 941867-62-5

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride

Cat. No.: B1416638
CAS No.: 941867-62-5
M. Wt: 317.79 g/mol
InChI Key: VITJTZFQVHVEKG-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, leading to enzyme inhibition . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding . This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect the levels of various metabolites and influence metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness by concentrating it in areas where it can interact with its target biomolecules.

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H15ClN2O4SC_{13}H_{15}ClN_{2}O_{4}S and features a piperidine ring substituted with a sulfonyl group and a methoxyphenyl moiety. The presence of these functional groups is crucial for its biological interactions.

PropertyValue
Molecular Weight302.78 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor for various pathways, potentially involving:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling.

Structure-Activity Relationships (SAR)

Research indicates that the sulfonamide group enhances the compound's ability to interact with biological targets. Variations in the piperidine ring or substitutions on the phenyl group can significantly affect potency and selectivity. For instance, modifications to the methoxy group or the position of the sulfonyl moiety can lead to different biological profiles.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of related compounds. For example, derivatives with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compound TBDTBD

These findings suggest that similar compounds could be developed for therapeutic applications targeting inflammation.

Case Studies

  • In Vivo Studies : In a study examining the effects of sulfonamide derivatives on inflammation models, compounds structurally related to this compound demonstrated significant reductions in edema and inflammatory markers.
  • Clinical Implications : The potential use of this compound in treating conditions such as arthritis or other inflammatory diseases is under investigation, with early results indicating favorable outcomes in animal models.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-19-11-2-4-12(5-3-11)20(17,18)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITJTZFQVHVEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.